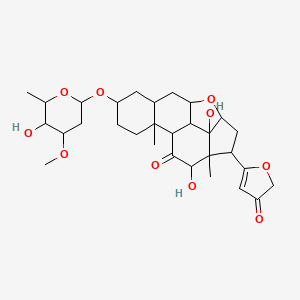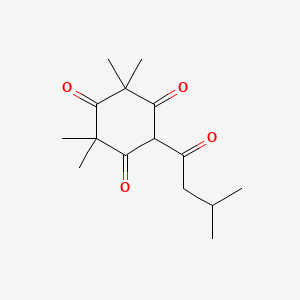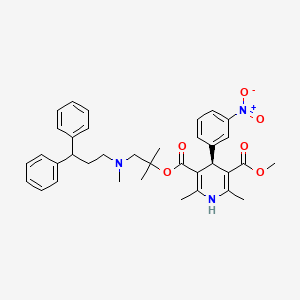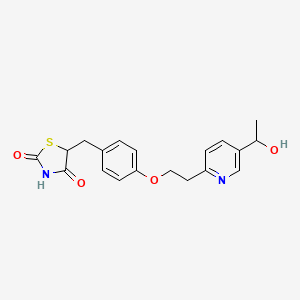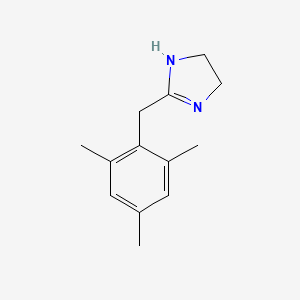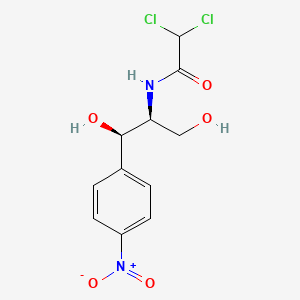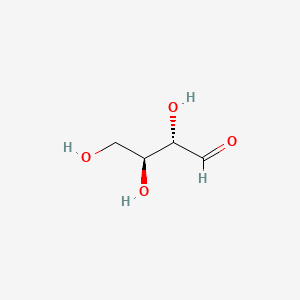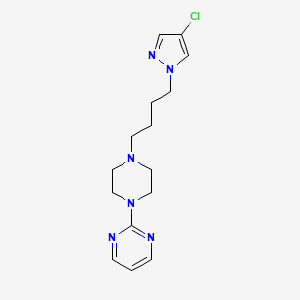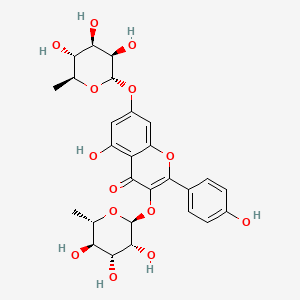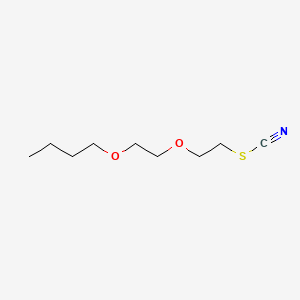![molecular formula C29H39N5O7 B1674835 [D-Ala2]leucine-enkephalin CAS No. 64963-01-5](/img/structure/B1674835.png)
[D-Ala2]leucine-enkephalin
Overview
Description
[D-Ala2]leucine-enkephalin is a synthetic analog of the naturally occurring peptide leucine-enkephalin. It is a pentapeptide composed of the amino acids tyrosine, D-alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and long-lasting effects as an agonist of the delta opioid receptor, making it a valuable tool in scientific research, particularly in the study of pain modulation and neuroprotection .
Mechanism of Action
Target of Action
[D-Ala2]leucine-enkephalin, also known as Leuphasyl, primarily targets the delta opioid receptors (DOR) . These receptors are G-protein coupled receptors that play a crucial role in pain modulation, mood regulation, and immune response .
Mode of Action
Leuphasyl acts as a selective DOR agonist . Upon binding to the DOR, it triggers a series of intracellular events, leading to the activation of various signaling pathways . It has been shown to increase DOR levels after ischemia, both in vivo and in vitro .
Biochemical Pathways
The activation of DOR by Leuphasyl has been found to enhance autophagy after ischemia, as indicated by elevated LC3 II/I levels and reduced P62 levels . This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway . Autophagy is a cellular process that degrades and recycles damaged components, thereby promoting cell survival.
Result of Action
The activation of DOR by Leuphasyl leads to neuroprotective effects against ischemia . It promotes neuronal survival and reduces apoptosis caused by acute ischemia/reperfusion injury . Furthermore, it enhances mitophagy, improving mitochondrial function and relieving ischemia/reperfusion injury .
Action Environment
Environmental factors such as light exposure can influence the action of Leuphasyl . For instance, ultraviolet light can lead to photodissociation of the peptide, which may affect its stability and efficacy . Additionally, the presence of other amino acids and the lipid composition of the surrounding membrane can also influence the interaction of Leuphasyl with its target receptors .
Biochemical Analysis
Biochemical Properties
[D-Ala2]leucine-enkephalin is a degradation-resistant analog of Leu-enkephalin, which is used to study the signaling pathway of delta opioid receptors . It interacts with these receptors, triggering a series of biochemical reactions that lead to various physiological effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reduce apoptosis caused by acute ischemia/reperfusion injury in brain microvascular endothelial cells . It also promotes hippocampal neuronal survival after ischemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with delta opioid receptors. This interaction triggers the AMPK/mTOR/ULK1 signaling pathway, leading to enhanced neuronal autophagy . This process improves neuronal survival and exerts neuroprotective effects against ischemia .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to promote hippocampal neuronal survival on day 3 after ischemia
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it is known that the compound can exert very high analgesic activity when administered nasally with a combination of inhibitors and absorption enhancers .
Metabolic Pathways
It is known that the compound interacts with delta opioid receptors, which are involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Ala2]leucine-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Coupling: Each subsequent amino acid (D-alanine, glycine, phenylalanine, and leucine) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced techniques such as microwave-assisted SPPS can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[D-Ala2]leucine-enkephalin can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Creation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
[D-Ala2]leucine-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in modulating pain and neuroprotection through delta opioid receptors.
Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques such as mass spectrometry
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: The natural analog with similar but shorter-lasting effects.
[D-Ala2, D-Leu5]enkephalin: Another synthetic analog with enhanced stability and potency.
[Met5]enkephalin: A related peptide with methionine instead of leucine at the fifth position.
Uniqueness
[D-Ala2]leucine-enkephalin is unique due to its enhanced stability and resistance to enzymatic degradation compared to its natural counterpart, leucine-enkephalin. This makes it a valuable tool for prolonged studies in pain modulation and neuroprotection .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-JMBSJVKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64963-01-5 | |
| Record name | Leuphasyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPEPTIDE-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


